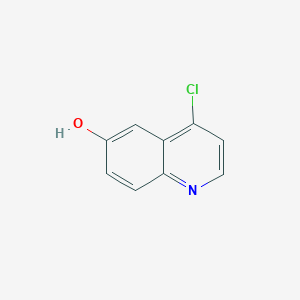

4-Chloro-6-hydroxyquinoline

Descripción general

Descripción

4-Chloro-6-hydroxyquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-Chloro-6-hydroxyquinoline, they do provide insights into the synthesis, properties, and applications of structurally related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthesis of 4-substituted quinolines was developed using a 4-haloquinoline intermediate, which could be further modified to introduce various substituents such as hydroxy groups . Another study reported the synthesis of 6-butyl-4-hydroxyquinolin-2-(1H)-one, which was achieved by heating a malonamide derivative in polyphosphoric acid . Similarly, 4-chloro-6-methoxyquinazoline was synthesized through a sequence of substitution, nitration, reduction, cyclization, and chlorination steps . These methods illustrate the versatility of synthetic approaches to quinoline derivatives, which could be adapted for the synthesis of 4-Chloro-6-hydroxyquinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic techniques such as NMR and MS. For example, the structure of a 4-chloro-6-methoxyquinazoline was confirmed by 1H NMR and MS spectrum . X-ray crystallography is another powerful tool used to determine the structure of quinoline intermediates, as demonstrated in the synthesis of 4-substituted quinolines . These analytical methods are crucial for verifying the molecular structure of synthesized compounds, including potential derivatives of 4-Chloro-6-hydroxyquinoline.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The introduction of different substituents, such as hydroxy groups, can be achieved through late-stage modifications in the synthetic sequence . Coupling reactions, as seen in the synthesis of azo disperse dyes from a hydroxyquinoline derivative, further demonstrate the reactivity of these compounds . The ability to introduce chloro and hydroxy groups at specific positions on the quinoline ring is indicative of the potential to synthesize 4-Chloro-6-hydroxyquinoline through similar strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solvatochromism and ionization constants, can be influenced by their substituents. The study of azo disperse dyes derived from a hydroxyquinoline compound revealed how the wavelength of maximum absorption and ionization constants varied with different polar solvents and substituents . These properties are important for understanding the behavior of quinoline derivatives in different environments and could be relevant for the characterization of 4-Chloro-6-hydroxyquinoline.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Quinoline and its derivatives have received considerable attention in drug design due to their broad spectrum of bioactivity . They have been used in the development of various drugs, including antibiotics like levofloxacin .

- Quinoline is an important synthon and precursor of many naturally occurring alkaloids, polycyclic condensed heterocycles, (poly)azaheterocycles, isoxazolo-quinolines, pyranoquinolines, piperazinyl carbonamides, pyrazoloquinolines and oxazino-quinolines .

-

Antiviral Research

-

Antifungal Research

-

Optical Switches in Nonlinear Optics

-

Sensors in Electrochemistry

-

Inorganic Chemistry

-

Anticancer Agents

-

Inhibitors of 2OG-dependent Enzymes

-

Chelators of Metalloproteins

-

Anti-HIV Agents

-

Antileishmanial Agents

-

Antischistosomal Agents

-

Mycobacterium Tuberculosis Inhibitors

-

Botulinum Neurotoxin Inhibitors

-

Iron-Chelators for Neuroprotection

-

Alzheimer’s Disease

-

Industrial and Synthetic Organic Chemistry

-

Drug Discovery

-

Laboratory Chemicals

-

Research and Development

Safety And Hazards

4-Chloro-6-hydroxyquinoline should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought . It is also recommended to keep the substance in a dry, cool, and well-ventilated place and to keep the container tightly closed .

Direcciones Futuras

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in industrial and synthetic organic chemistry . Therefore, it is expected that future research will focus on developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

Propiedades

IUPAC Name |

4-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNPFPJBKLAQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593726 | |

| Record name | 4-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-hydroxyquinoline | |

CAS RN |

148018-29-5 | |

| Record name | 4-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)